molecular formula C12H8F2 B14244781 1-(1,2-Difluoroethenyl)naphthalene CAS No. 316173-90-7

1-(1,2-Difluoroethenyl)naphthalene

Cat. No.: B14244781
CAS No.: 316173-90-7
M. Wt: 190.19 g/mol
InChI Key: UVTJVSCETYPXDY-UHFFFAOYSA-N
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Description

1-(1,2-Difluoroethenyl)naphthalene is an organic compound with the molecular formula C12H8F2 It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a 1,2-difluoroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-Difluoroethenyl)naphthalene typically involves the reaction of naphthalene with difluoroethylene under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where naphthalene is reacted with difluoroethylene in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1,2-Difluoroethenyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with hydroxyl or carbonyl groups, while reduction could produce naphthalene with alkyl or alkene groups .

Scientific Research Applications

1-(1,2-Difluoroethenyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,2-Difluoroethenyl)naphthalene involves its interaction with specific molecular targets. The difluoroethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Difluorovinyl)naphthalene: Similar in structure but with the difluoroethenyl group at a different position.

    1-Fluoronaphthalene: Contains a single fluorine atom instead of a difluoroethenyl group.

    Aminonaphthalenesulfonic acids: Naphthalene derivatives with amino and sulfonic acid groups.

Uniqueness

1-(1,2-Difluoroethenyl)naphthalene is unique due to the presence of the difluoroethenyl group, which imparts distinct chemical properties. This group can participate in unique chemical reactions, making the compound valuable for specific synthetic applications and research studies .

Properties

CAS No.

316173-90-7

Molecular Formula

C12H8F2

Molecular Weight

190.19 g/mol

IUPAC Name

1-(1,2-difluoroethenyl)naphthalene

InChI

InChI=1S/C12H8F2/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H

InChI Key

UVTJVSCETYPXDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=CF)F

Origin of Product

United States

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